Product packaging for (±)-LY367385(Cat. No.:CAS No. 198419-91-9)

(±)-LY367385

Cat. No.: B1675680
CAS No.: 198419-91-9
M. Wt: 209.20 g/mol
InChI Key: SGIKDIUCJAUSRD-QMMMGPOBSA-N
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Description

Overview of Metabotropic Glutamate (B1630785) Receptors (mGluRs)

Metabotropic glutamate receptors are distinct from ionotropic glutamate receptors (like AMPA, NMDA, and kainate receptors) in their signaling mechanism. Instead of forming ligand-gated ion channels, mGluRs exert their effects indirectly through the activation of intracellular signaling cascades via G proteins. wikipedia.orgnih.govmdpi.com This metabotropic action allows them to modulate synaptic transmission and neuronal excitability over a slower timescale compared to the rapid signaling mediated by ionotropic receptors. nih.gov

Classification of mGluRs (Group I, II, III)

The mGluRs comprise eight distinct subtypes (mGluR1 to mGluR8), which are categorized into three main groups based on their sequence homology, G-protein coupling, and pharmacological profiles. wikipedia.orgnih.govmdpi.comnews-medical.netresearchgate.net

Group I mGluRs: This group includes mGluR1 and mGluR5. These receptors are primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent hydrolysis of phosphoinositides, resulting in increased intracellular calcium levels and activation of protein kinase C (PKC). nih.govmdpi.comnews-medical.net Group I receptors are often located postsynaptically and their activation generally increases neuronal excitability. mdpi.comnews-medical.net

Group II mGluRs: This group consists of mGluR2 and mGluR3. These receptors are predominantly coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. nih.govmdpi.comnews-medical.net Group II receptors are largely found presynaptically, and their activation typically reduces glutamate release. news-medical.net

Group III mGluRs: This group comprises mGluR4, mGluR6, mGluR7, and mGluR8. Similar to Group II receptors, they are coupled to Gi/o proteins and inhibit adenylyl cyclase. nih.govmdpi.comnews-medical.net Group III receptors are also primarily located presynaptically and are involved in inhibiting neurotransmitter release. news-medical.net

The classification of mGluRs is summarized in the table below:

mGluR GroupSubtypesPrimary G-Protein CouplingMain Signaling PathwayTypical LocalizationGeneral Effect on Excitability/Release
Group ImGluR1, mGluR5Gq/11PLC activation, increased Ca2+PostsynapticIncreased excitability
Group IImGluR2, mGluR3Gi/oAdenylyl cyclase inhibition, ↓cAMPPresynapticDecreased glutamate release
Group IIImGluR4, mGluR6-8Gi/oAdenylyl cyclase inhibition, ↓cAMPPresynapticDecreased neurotransmitter release

Physiological Roles of Glutamate and mGluRs

Glutamate, as the main excitatory neurotransmitter, is critical for a wide range of brain functions, including fast synaptic transmission, synaptic plasticity (mechanisms underlying learning and memory), neuronal development, and the perception of pain. wikipedia.orgnews-medical.netfrontiersin.org mGluRs, through their diverse signaling pathways and varied localization, fine-tune glutamatergic transmission and participate in these vital processes. wikipedia.orgnih.govfrontiersin.orgmdpi.com For example, Group I mGluRs are involved in modulating postsynaptic responses and synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). wikipedia.orgmdpi.commdpi.com Group II and III mGluRs, often located presynaptically, regulate neurotransmitter release, providing a mechanism for feedback control of synaptic activity. wikipedia.orgnews-medical.net

Dysregulation of Glutamatergic Neurotransmission in Pathological States

Given the central role of glutamate and mGluRs in brain function, it is not surprising that dysregulation of glutamatergic neurotransmission is implicated in the etiology and progression of numerous neurological and psychiatric disorders. nih.govnews-medical.netfrontiersin.orgnih.govmdpi.comresearchgate.netnih.gov Conditions associated with glutamatergic dysregulation include neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, as well as psychiatric disorders like schizophrenia, anxiety, depression, and epilepsy. nih.govnews-medical.netfrontiersin.orgnih.govmdpi.comnih.govannualreviews.org Excitotoxicity, a process involving excessive glutamate receptor activation leading to neuronal damage and death, is a key mechanism in several of these pathologies, including stroke and neurodegenerative diseases. wikipedia.orgresearchgate.netmdpi.commdpi.com Abnormalities in glutamate transport and receptor expression or function contribute to these pathological states. nih.govmdpi.comresearchgate.netmdpi.com Consequently, mGluRs represent attractive targets for therapeutic intervention aimed at restoring balanced glutamatergic signaling. nih.govnews-medical.netannualreviews.org

Identification and Characterization of LY367385

The development of selective pharmacological tools has been crucial for dissecting the specific roles of individual mGluR subtypes in both physiological and pathological contexts. The identification and characterization of antagonists that can block the activity of particular mGluRs have significantly advanced our understanding of glutamatergic signaling.

Historical Context of mGluR1 Antagonist Discovery

Early research into mGluRs was hampered by the lack of highly selective ligands that could distinguish between the different receptor subtypes. The initial compounds available often showed activity at multiple mGluR groups or even ionotropic glutamate receptors. nih.govnews-medical.netjneurosci.org The development of more selective agonists and antagonists became a priority to enable researchers to investigate the specific functions of each mGluR subtype. news-medical.netjneurosci.orgspringermedizin.de For Group I mGluRs (mGluR1 and mGluR5), the initial selective agonist identified was (S)-3,5-dihydroxyphenylglycine (DHPG), which activates both mGluR1 and mGluR5. nih.govnews-medical.netjneurosci.org The need for subtype-selective antagonists to differentiate the roles of mGluR1 and mGluR5 became apparent. Early non-selective or less potent antagonists were used, but their limitations underscored the necessity for more refined pharmacological tools. nih.govphysiology.org The discovery of phenylglycine derivatives represented a step forward in identifying compounds with antagonistic activity at mGluRs. jneurosci.org

LY367385 as a Potent and Selective mGluR1a Antagonist

LY367385, also known as (+)-2-methyl-4-carboxyphenylglycine, emerged from this research effort as a significant pharmacological tool. It was characterized as a potent and selective competitive antagonist for the metabotropic glutamate receptor 1a (mGluR1a), a splice variant of mGluR1. jneurosci.orgtocris.commedchemexpress.com

Studies demonstrated that LY367385 selectively blocks responses mediated by mGluR1a with a notable potency. For instance, it has an IC50 value of 8.8 μM for inhibiting quisqualate-induced phosphoinositide hydrolysis, a downstream signaling event activated by Group I mGluRs. tocris.commedchemexpress.com Importantly, at concentrations significantly higher than its IC50 for mGluR1a, LY367385 shows negligible activity at mGluR5 and other Group II and III mGluRs. tocris.commedchemexpress.com This selectivity profile made LY367385 a valuable compound for researchers aiming to isolate and study the specific contributions of mGluR1a in various physiological and pathological processes. jneurosci.orgucl.ac.uk

Research using LY367385 has provided insights into the distinct roles of mGluR1a. For example, studies in hippocampal neurons utilized LY367385 to show that DHPG-induced somatic calcium transients are mediated exclusively by mGluR1, not mGluR5. jneurosci.org LY367385 also blocked DHPG-induced depolarization in these neurons. jneurosci.org Furthermore, LY367385 has been employed to investigate the involvement of mGluR1a in synaptic plasticity mechanisms like LTD and in processes related to pain signaling in the thalamus, where it was shown to reduce responses to noxious stimuli. physiology.orgucl.ac.uknih.gov Its use has also shed light on the interaction between estrogen receptors and mGluR1a in hippocampal memory consolidation. nih.gov The compound has also been used to study the desensitization and internalization of mGluR1a. ox.ac.uk

The data below summarizes the selectivity of LY367385:

Receptor SubtypeIC50 (Inhibition of Quisqualate-induced PI hydrolysis)Reference
mGluR1a8.8 μM tocris.com
mGluR5a> 100 μM tocris.com
Group II mGluRsNegligible action tocris.com
Group III mGluRsNegligible action tocris.com

The development and application of selective antagonists like LY367385 have been instrumental in delineating the specific functions of mGluR subtypes, paving the way for a more detailed understanding of glutamatergic neurotransmission and its implications in health and disease.

Competitive Antagonism with Glutamate

LY367385 functions as a competitive antagonist at the mGluR1a receptor. hellobio.comaacrjournals.orgnih.gov This means that LY367385 binds to the same site on the mGluR1a receptor as the endogenous agonist, glutamate. By occupying this binding site, LY367385 prevents glutamate from activating the receptor, thereby blocking the downstream signaling cascades that would normally be initiated by glutamate binding. aacrjournals.org This competitive interaction allows researchers to probe the specific contributions of mGluR1a activation in various neuronal processes by inhibiting its function in the presence of endogenous glutamate. nih.gov

Specificity for mGluR1a over mGluR5a, Group II, and Group III mGluRs

A key characteristic of LY367385 that makes it a valuable research tool is its high selectivity for the mGluR1a subtype. rndsystems.comhellobio.commedchemexpress.commedchemexpress.com Studies have demonstrated that LY367385 exhibits significantly higher potency at mGluR1a compared to other Group I receptor, mGluR5a. rndsystems.comhellobio.commedchemexpress.commedchemexpress.comcaymanchem.com Furthermore, LY367385 shows negligible activity at Group II and Group III metabotropic glutamate receptors. rndsystems.com This pronounced selectivity allows researchers to differentiate the effects mediated specifically by mGluR1a from those mediated by other mGluR subtypes, contributing to a more precise understanding of the roles of individual receptors in complex neuronal circuits. nih.govnih.govnih.govjneurosci.org

IC50 Values in Functional Assays (e.g., quisqualate-induced phosphoinositide hydrolysis)

The potency and selectivity of LY367385 have been quantified in various functional assays. A commonly used method to assess the activity of Group I mGluRs is the measurement of quisqualate-induced phosphoinositide (PI) hydrolysis, as quisqualate is an agonist that can activate these receptors. rndsystems.comhellobio.commedchemexpress.commedchemexpress.com

In this assay, LY367385 has been shown to block quisqualate-induced PI hydrolysis with a specific half-maximal inhibitory concentration (IC50) value. The reported IC50 value for LY367385 in inhibiting quisqualate-induced phosphoinositide hydrolysis at the mGluR1a receptor is consistently around 8.8 μM. rndsystems.comhellobio.commedchemexpress.commedchemexpress.com In contrast, the IC50 value for inhibiting responses mediated by mGluR5a is significantly higher, reported as >100 μM or >300 μM, highlighting the compound's selectivity for mGluR1a. rndsystems.comhellobio.commedchemexpress.commedchemexpress.comcaymanchem.com

The difference in IC50 values between mGluR1a and mGluR5a in functional assays like quisqualate-induced phosphoinositide hydrolysis provides quantitative evidence for the selective antagonistic action of LY367385 at mGluR1a. rndsystems.comhellobio.commedchemexpress.commedchemexpress.com

Table: IC50 Values of LY367385 in Functional Assays (e.g., Quisqualate-induced PI Hydrolysis)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO4 B1675680 (±)-LY367385 CAS No. 198419-91-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-5-4-6(9(12)13)2-3-7(5)8(11)10(14)15/h2-4,8H,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIKDIUCJAUSRD-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042563
Record name 4-[(S)-Amino(carboxy)methyl]-3-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198419-91-9
Record name (αS)-α-Amino-4-carboxy-2-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198419-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Methyl-4-carboxyphenylglycine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198419919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(S)-Amino(carboxy)methyl]-3-methylbenzoic acid
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Record name LY-367385
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Pharmacological Profile and Receptor Interactions of Ly367385

Target Receptor Subtype: mGluR1a

LY367385 demonstrates high selectivity for the mGluR1a receptor. Studies have shown that it blocks responses mediated by mGluR1a with an IC50 value in the micromolar range, while exhibiting significantly lower potency (IC50 > 100 μM) at the closely related mGluR5 receptor. hellobio.comtocris.commedchemexpress.com It also shows negligible action on group II and III metabotropic glutamate (B1630785) receptors. tocris.com

Competitive Binding Site at the mGluR1 Receptor

LY367385 functions as a competitive antagonist at the mGluR1 receptor. jneurosci.orgjneurosci.orgnih.govnih.gov This means it binds to the same site on the receptor as the natural ligand, glutamate, or other agonists, thereby preventing their activation of the receptor. aacrjournals.org

Comparison with Other mGluR1 Antagonists (e.g., AIDA, CPCCOEt)

LY367385 is one among several mGluR1 antagonists used in research. Other compounds include AIDA and CPCCOEt. AIDA ((RS)-1-aminoindan-1,5-dicarboxylic acid) is also described as a selective mGluR1 antagonist, although its potency range (IC50 = 4–200 mM) can be broader than LY367385. nih.gov CPCCOEt (ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate) is characterized as a selective non-competitive antagonist (negative allosteric modulator) of mGluR1. nih.govwikipedia.orgtocris.com While both LY367385 and CPCCOEt block mGluR1, their mechanisms of action differ, with LY367385 competing for the orthosteric binding site and CPCCOEt acting at a distinct, allosteric site. nih.govaacrjournals.org Research comparing these antagonists in various models has shown that both LY367385 and CPCCOEt can protect against NMDA toxicity in cultured cortical neurons and in the striatum. nih.govuni-regensburg.de In some studies, both LY367385 and CPCCOEt were effective in blocking mGluR1-mediated responses, such as DHPG-induced inward currents in cerebellar interneurons. plos.org

Here is a comparison of IC50 values for LY367385 and CPCCOEt against quisqualate-induced phosphoinositide hydrolysis:

CompoundTarget ReceptorIC50 (quis-induced PI hydrolysis)Reference
LY367385mGluR1a8.8 μM hellobio.comtocris.com
CPCCOEthmGlu16.5 μM (non-competitive) tocris.com

Differentiation from Broader Spectrum Antagonists (e.g., LY367366)

LY367385 is distinguished from broader-spectrum antagonists like LY367366. While LY367385 is selective for mGluR1a, LY367366 antagonizes both mGluR1 and mGluR5 receptors with similar potency (IC50 = 3–6 μM). nih.govnih.gov LY367366 also shows some interaction with group II and III receptors at higher concentrations, whereas LY367385 has negligible action on these groups. tocris.comnih.gov This difference in selectivity makes LY367385 a valuable tool for isolating the specific roles of mGluR1a in various physiological and pathological processes. ucl.ac.uk Studies comparing the neuroprotective activity of these compounds have shown that LY367385, as a selective mGluR1a antagonist, can be more effective than LY367366 in certain contexts, such as attenuating NMDA toxicity. medchemexpress.com

Agonist/Antagonist Interactions and Receptor Functionality

As an antagonist, LY367385 counteracts the effects of mGluR1a agonists. Its interaction with the receptor impacts downstream signaling pathways and ultimately modulates cellular and physiological responses mediated by mGluR1a.

Inhibition of Agonist-Induced Responses (e.g., DHPG, quisqualate)

LY367385 effectively inhibits responses induced by mGluR1a agonists such as DHPG ((S)-3,5-dihydroxyphenylglycine) and quisqualate. hellobio.commedchemexpress.comjneurosci.orgjneurosci.orgnih.govucl.ac.uknih.govnih.govwikipedia.orgwikipedia.orgnih.govresearchgate.netuni-regensburg.deresearchgate.net DHPG is a group I mGluR agonist that activates both mGluR1 and mGluR5. jneurosci.orgnih.govwikipedia.org Quisqualate is a less selective agonist that also interacts with ionotropic receptors. wikipedia.orgwikiwand.com

Research has demonstrated that LY367385 blocks quisqualate-induced phosphoinositide (PI) hydrolysis, a common measure of mGluR1a activation, with an IC50 of 8.8 μM. hellobio.comtocris.commedchemexpress.com In studies using DHPG to activate mGluR1a, LY367385 has been shown to suppress various DHPG-induced effects, including increases in intracellular calcium concentration ([Ca2+]i), direct depolarization of neurons, and inhibition of synaptic transmission. jneurosci.orgnih.govnih.govnih.govoup.com For example, LY367385 at concentrations like 100 μM or 300 μM can completely block DHPG-induced depolarization and calcium influx in hippocampal CA1 pyramidal cells. jneurosci.orgjneurosci.orgnih.gov It also significantly reduces DHPG-induced inward currents in cerebellar interneurons. plos.org

Modulation of Intracellular Signaling Pathways Associated with mGluR1a Activation

Activation of mGluR1a is typically coupled to G proteins, leading to the activation of phospholipase C (PLC) and the subsequent hydrolysis of phosphoinositides, which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). LY367385, by blocking agonist binding, inhibits this cascade. hellobio.comtocris.commedchemexpress.com

Phosphoinositide Hydrolysis Inhibition

One of the key mechanisms by which mGluR1a signaling is mediated is through the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphoinositides and the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). LY367385 has been shown to inhibit this process. Studies have demonstrated that LY367385 blocks quisqualate-induced phosphoinositide hydrolysis, a measure of mGluR1a activation, with an IC50 value of 8.8 μM. tocris.comhellobio.commedchemexpress.com This effect is notably selective for mGluR1a, with significantly lower potency (IC50 > 100 μM) observed for mGluR5, another group I mGluR subtype that also couples to phosphoinositide hydrolysis. tocris.comhellobio.commedchemexpress.com In vivo studies have also shown that LY367385 can produce dose-dependent inhibition of (RS)-3,5-dihydroxyphenylglycine (DHPG)-induced phosphoinositide hydrolysis in brain regions such as the cerebellum and hippocampus. nih.gov

Compound Receptor Subtype IC50 (μM) for Phosphoinositide Hydrolysis Inhibition
LY367385 mGluR1a 8.8 tocris.comhellobio.commedchemexpress.com
LY367385 mGluR5 > 100 tocris.comhellobio.commedchemexpress.com
Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition

The MAPK signaling pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, is a crucial downstream effector system activated by mGluR1a. LY367385 has been found to inhibit the activation of the MAPK pathway. Research in GRM1-positive human melanoma cells demonstrated that treatment with LY367385 resulted in the suppression of cell proliferation, which was attributed, in part, to the inhibition of MAPK signaling. aacrjournals.org This inhibition is indicated by a decrease in the levels of activated, phosphorylated ERK. aacrjournals.org Pre-incubation with LY367385 has been shown to abolish ERK1/2 phosphorylation induced by mGluR1 activation. nih.govaacrjournals.org Studies in hippocampal slices also indicate that LY367385 can significantly reduce DHPG-induced ERK phosphorylation. jneurosci.org

ERK Phosphorylation Suppression

Directly related to MAPK pathway inhibition, LY367385 specifically suppresses the phosphorylation of ERK. A dose-dependent decrease in phosphorylated ERK levels was observed in cells treated with LY367385. aacrjournals.org This suppression of ERK phosphorylation by LY367385 highlights its ability to interfere with a key downstream signaling event mediated by mGluR1a activation. aacrjournals.orgnih.govaacrjournals.orgjneurosci.org

Influence on Calcium Flux

Activation of mGluR1a can lead to an increase in intracellular calcium levels, often through the IP3 receptor-mediated release of calcium from intracellular stores, a process linked to phosphoinositide hydrolysis. LY367385 has been shown to influence calcium flux. In hypothalamic astrocytes, estradiol-induced calcium flux, which is dependent on mGluR1a, was significantly blocked by LY367385. oup.com Similarly, oxytocin-induced calcium flux in these cells was also attenuated by LY367385. researchgate.net However, some studies suggest that calcium transients associated with certain synaptic events are not significantly affected by LY367385, indicating context-dependent effects on calcium signaling. plos.org Research also suggests that while mGluR5 antagonists significantly inhibited synaptically-induced calcium spikes in cultured hippocampal neurons, the mGluR1 antagonist LY367385 did not. kjpp.net This highlights a differential role for mGluR subtypes in calcium signaling in specific neuronal populations.

Lack of Significant Interaction with Other Glutamate Receptor Subtypes

A key characteristic of LY367385 is its high selectivity for mGluR1a over other glutamate receptor subtypes.

Ionotropic Glutamate Receptors (NMDA, AMPA)

LY367385 exhibits negligible activity at ionotropic glutamate receptors, including NMDA and AMPA receptors. tocris.com Studies evaluating the effect of LY367385 on NMDA-induced responses have generally shown no direct antagonism of the NMDA receptor itself. medchemexpress.comuni-regensburg.deoup.comoup.com While group I mGluRs can modulate the activity of NMDA and AMPA receptors through complex signaling interactions, LY367385's effect in such contexts is primarily due to its antagonism of mGluR1a, not direct interaction with the ionotropic receptors. oup.comoup.comnih.govjneurosci.orgjneurosci.orgoup.comnih.gov For instance, LY367385 blocked the potentiation of NMDA responses mediated by mGluR1a activation but did not directly block the NMDA receptor. nih.gov Similarly, studies investigating the influence of mGluR antagonists on AMPA receptor-mediated effects have shown that LY367385's actions are mediated through mGluR1a and not direct interaction with AMPA receptors. jneurosci.orgjneurosci.orgoup.com The lack of significant interaction with NMDA and AMPA receptors underscores the selectivity of LY367385 for its target, mGluR1a. tocris.com

Compound Receptor Subtype Interaction Reference
LY367385 mGluR1a Antagonist tocris.comhellobio.commedchemexpress.com
LY367385 mGluR5 Negligible tocris.com
LY367385 Group II mGluRs Negligible tocris.com
LY367385 Group III mGluRs Negligible tocris.com
LY367385 NMDA Receptor Negligible medchemexpress.comuni-regensburg.deoup.comoup.com
LY367385 AMPA Receptor Negligible jneurosci.orgjneurosci.orgoup.com

Other mGluR Subtypes (mGluR5, Group II, Group III)

LY367385 is primarily characterized as a selective antagonist of the metabotropic glutamate receptor 1a (mGluR1a), a member of Group I mGluRs rndsystems.comtocris.com. While its primary activity is at mGluR1, research has also investigated its interactions, or lack thereof, with other mGluR subtypes, specifically mGluR5 (also Group I), Group II (mGluR2 and mGluR3), and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) receptors.

Studies consistently demonstrate that LY367385 exhibits significantly lower potency or negligible action at mGluR5 compared to mGluR1a. For instance, LY367385 shows an IC50 value of 8.8 μM for inhibiting quisqualate-induced phosphoinositide hydrolysis mediated by mGluR1a, whereas its IC50 for mGluR5a is reported to be > 100 μM rndsystems.comtocris.commedchemexpress.com. This substantial difference in potency underscores its selectivity for mGluR1 within the Group I subtype family.

Research findings further indicate that LY367385 has negligible action on both Group II and Group III mGluR subtypes rndsystems.comtocris.com. This lack of significant interaction with Group II and Group III receptors is a key aspect of its pharmacological profile, contributing to its utility as a tool for selectively studying mGluR1 function.

Electrophysiological studies have also provided insights into the differential effects of LY367385 on Group I receptors. In striatal cholinergic interneurons that co-express mGluR1 and mGluR5, the non-selective Group I agonist 3,5-DHPG induces a membrane depolarization. This depolarization is prevented by LY367385 (a selective mGluR1 antagonist) and also by mGluR5 blockers like SIB 1757 or MPEP, suggesting distinct roles for mGluR1 and mGluR5 in mediating the response to a non-selective agonist nih.gov. Further experiments in CA1 pyramidal neurons showed that high-frequency stimulation-induced calcium transients were not affected by LY367385 but were substantially abolished by the mGluR5 antagonist MPEP, indicating a primary role for mGluR5 in this specific context nih.gov. Similarly, in studies examining NMDAR-mediated EPSCs in PVN neurons, activation of mGluR5 with DHPG plus LY367385 significantly increased NMDAR-EPSCs, while activation of mGluR1 with DHPG plus MPEP did not, further highlighting the distinct functional contributions of mGluR1 and mGluR5 and LY367385's selectivity researchgate.netjneurosci.org.

In the context of synaptic plasticity, studies in hippocampal CA1 region have shown that while the mGluR1 antagonist LY367385 impaired both induction and late phases of LTP and LTD when applied before stimulation, the mGluR5 antagonist MPEP also showed effects on LTP and LTD, with some differences depending on the timing of application researchgate.net. In the anterior cingulate cortex (ACC), LY367385 fully blocked low-frequency stimulation-induced LTD, whereas the mGluR5 antagonist MPEP had no effect, indicating a dominant role for mGluR1 in this form of plasticity in the ACC kjpp.net.

The following table summarizes key findings regarding the interaction of LY367385 with mGluR subtypes beyond mGluR1:

mGluR Subtype/GroupInteraction with LY367385Key Findings / ObservationsSource(s)
mGluR5Low potency antagonistIC50 > 100 μM for inhibiting phosphoinositide hydrolysis rndsystems.comtocris.commedchemexpress.com. Does not prevent 3,5-DHPG-induced depolarization in some neurons where mGluR5 is involved nih.gov. Does not affect certain HFS-induced calcium transients mediated by mGluR5 nih.gov. Permits mGluR5-mediated increase in NMDAR-EPSCs researchgate.netjneurosci.org. No effect on LFS-induced LTD in ACC kjpp.net. rndsystems.comtocris.commedchemexpress.comnih.govnih.govresearchgate.netjneurosci.orgkjpp.net
Group II (mGluR2, mGluR3)Negligible actionShows negligible action on Group II receptors rndsystems.comtocris.com. rndsystems.comtocris.com
Group III (mGluR4, mGluR6, mGluR7, mGluR8)Negligible actionShows negligible action on Group III receptors rndsystems.comtocris.com. rndsystems.comtocris.com

This data reinforces the understanding of LY367385 as a selective pharmacological tool primarily targeting mGluR1, with minimal interaction at other mGluR subtypes, including mGluR5, Group II, and Group III receptors.

Preclinical Research and Therapeutic Potential of Ly367385

Neuroprotection in Models of Excitotoxicity and Neurodegeneration

Excitotoxicity, characterized by excessive stimulation of glutamate (B1630785) receptors, plays a significant role in neuronal damage observed in various neurological disorders, including stroke and neurodegenerative diseases. nih.govfrontiersin.org LY367385 has shown protective effects in several experimental models designed to mimic these conditions.

In Vitro Models (e.g., murine cortical cell cultures exposed to NMDA)

In mixed cultures of murine cortical cells, LY367385 has demonstrated neuroprotective activity against neuronal degeneration induced by transient exposure to N-methyl-D-aspartate (NMDA). nih.govuni-regensburg.denih.gov This effect is concentration-dependent, with LY367385 attenuating NMDA toxicity and showing a maximal reduction ranging from 40% to 60%. medchemexpress.com Studies have compared LY367385 with other mGlu receptor antagonists, suggesting that the inhibition of mGlu1 receptors is sufficient to confer significant neuroprotection. nih.gov LY367385 has also been found to protect mixed murine cortical cultures against NMDA toxicity. nih.gov In these cultures, neuroprotection by LY367385 can be affected by GABAergic transmission. nih.gov

In addition to NMDA-induced toxicity, LY367385 provided significant neuroprotection in rat cortical neuronal cultures subjected to mechanical injury. nih.gov It also attenuated glutamate-induced neuronal cell death in these cultures. nih.gov Co-application of LY367385 with the NMDA receptor antagonist MK-801 had additive neuroprotective effects in glutamate-injured cultures. nih.gov

In primary cultures of cerebellar granule neurons, LY367385 alone provided limited neuroprotection against chronic homocysteine neurotoxicity. However, simultaneous application of the NMDA receptor antagonist MK-801 with LY367385 almost completely prevented homocysteine neurotoxicity. Under these conditions, the neuroprotective potential of LY367385 appeared to be greater than that of MPEP (a selective mGlu5 receptor antagonist).

In Vivo Models of Excitotoxic Brain Injury

LY367385 has also been evaluated in in vivo models of excitotoxic brain injury, providing evidence of its neuroprotective effects in living organisms.

Local infusion of NMDA into the caudate nucleus of rats is a model used to study excitotoxic degeneration. LY367385 has been shown to be neuroprotective in this model. nih.govnih.gov Selective antagonists of mGlu1 receptors, including LY367385, were neuroprotective when locally infused into the caudate nucleus. nih.gov This neuroprotection is associated with an enhancement of GABA release in the corpus striatum. nih.gov

Transient global ischemia models, often conducted in gerbils, mimic the widespread reduction of blood flow to the brain that can occur during conditions like cardiac arrest. Intraventricular administration of LY367385 has been shown to reduce hippocampal cell death in gerbils subjected to transient global ischemia. nih.govnih.gov LY367385 has been reported to attenuate post-ischemic injury in gerbils subjected to global ischemia. mdpi.comresearchgate.net This protective effect is linked to its ability to reduce the formation of endocannabinoids like AEA and 2-AG in hippocampal slices exposed to oxygen-glucose deprivation (OGD), an in vitro model of ischemia. researchgate.net The neuroprotective effects of LY367385 against OGD toxicity in organotypic hippocampal slices are prevented by CB1 receptor activation, suggesting a role for endocannabinoid signaling in its mechanism. mdpi.com

The Middle Cerebral Artery Occlusion (MCAO) model is a widely used preclinical model for studying focal cerebral ischemia, mimicking stroke in humans. nih.govfrontiersin.orgnih.govperimed-instruments.com While some studies focus on other mGluR antagonists in MCAO models researchgate.net, research indicates that selective mGluR1 antagonists like LY367385 have shown neuroprotective effects on ischemic damage in vivo. frontiersin.org Mice treated with LY367385 after ischemia have shown reduced infarct volume. alzdiscovery.org

Transient Global Ischemia (Gerbils)

Mechanisms of Neuroprotection

The neuroprotective activity of LY367385 is primarily mediated by its selective antagonism of mGlu1a receptors. hellobio.comnih.gov This antagonism appears to counteract the detrimental effects of excessive glutamate signaling that occur during excitotoxic events.

One proposed mechanism involves the modulation of GABAergic transmission. Selective blockade of mGlu1 receptors by LY367385 enhances GABAergic transmission, which can help to counterbalance excessive excitatory input. nih.govnih.gov Studies have shown that LY367385 substantially enhances GABA release in the corpus striatum. nih.gov This suggests that mGlu1 antagonists may be neuroprotective by removing a tonic inhibitory control exerted by mGlu1 receptors on GABA release. nih.gov

Additionally, activation of group I mGlu receptors (mGlu1 and mGlu5) can, depending on conditions, either amplify or attenuate excitotoxic neuronal death. researchgate.net LY367385, as an antagonist of mGlu1, counteracts the potential for mGlu1 activation to amplify excitotoxicity. nih.govuni-regensburg.deresearchgate.net

Research also suggests a link between mGlu1 receptor activity and endocannabinoid signaling. LY367385 has been shown to reduce the formation of certain endocannabinoids in models of ischemic injury, and the neuroprotective effects of mGlu1 antagonists can be prevented by CB1 receptor activation. mdpi.comresearchgate.net This indicates a complex interplay between mGlu1 receptors and the endocannabinoid system in mediating neuroprotection.

Furthermore, the neuroprotective effects of mGluR1 antagonists like LY367385 in cortical cultures subjected to mechanical injury or glutamate-induced death suggest mechanisms beyond just NMDA receptor interaction, although additive effects with NMDA receptor antagonists have been observed. nih.gov

The involvement of mGlu1 receptors in neurodegeneration is supported by the finding that endogenous activation of mGlu1a receptors may contribute to the development of neuronal degeneration of excitotoxic origin. nih.gov By blocking these receptors, LY367385 can mitigate this contribution.

Here is a summary of some preclinical data:

ModelSpeciesStimulus/InjuryLY367385 EffectKey FindingSource
Mixed Cortical Cell CulturesMurineNMDANeuroprotectiveAttenuates NMDA toxicity (40-60% reduction) nih.govuni-regensburg.denih.govmedchemexpress.com
Mixed Cortical Cell CulturesRatMechanical InjuryNeuroprotectiveSignificant protection, additive with MK-801 against glutamate toxicity nih.gov
Cerebellar Granule Neuron CulturesMurineChronic HomocysteineLimited protection (alone); Strong protection (with MK-801)Combination with NMDA antagonist highly effective
Caudate Nucleus InfusionRatNMDANeuroprotectiveAssociated with enhanced GABA release nih.govnih.gov
Transient Global IschemiaGerbilIschemiaReduces cell deathReduces hippocampal cell death, attenuates post-ischemic injury nih.govnih.govmdpi.comresearchgate.net
Middle Cerebral Artery Occlusion (MCAO)MouseIschemiaReduces infarct sizeSelective mGluR1 antagonists show neuroprotective effects frontiersin.orgalzdiscovery.org
Organotypic Hippocampal SlicesGerbilOxygen-Glucose DeprivationReduces endocannabinoid formationProtective effects prevented by CB1 receptor activation mdpi.comresearchgate.net
Modulation of Endocannabinoid Levels (AEA, 2-AG)

Anticonvulsant and Antiepileptic Actions

Involvement in Seizure Disorders

Research indicates that metabotropic glutamate receptors (mGluRs) play a role in the pathophysiology of epilepsy. Deregulation of astrocytic mGluRs, specifically mGlu1R and mGlu5R, has been observed in epilepsy nih.gov. Studies using in vitro models of focal seizures and ex vivo brain slices from kindled rats have shown that antagonists of mGlu1R and mGlu5R, including LY367385, can decrease neuronal excitability. This effect is likely mediated by the attenuation of glutamate release from both astrocytes and pre-synaptic terminals nih.gov.

Further studies in animal models of epilepsy have investigated the effects of mGlu1 receptor antagonists. Intracerebroventricular injection of LY367385 has shown protective effects against generalized audiogenic seizures in DBA/2 mice. Local infusion of LY367385 into the inferior colliculus of genetically epilepsy-prone rats (GEPRs) also reduced sound-induced clonic seizures ru.nl. While mGlu5 receptor antagonists have also shown potential in convulsive seizures, evidence regarding other mGluR subtypes in seizure generation and propagation is less conclusive, requiring further investigation ru.nl.

In models of absence epilepsy, the role of mGlu1 receptors is also being explored. Studies in WAG/Rij rats showed that intrathalamic infusion of the mGlu1 antagonist LY367385 increased the duration and amplitude of spike-wave discharges (SWDs), suggesting that mGlu1 receptors could be potential drug targets for the treatment of absence epilepsy ru.nl. Additionally, in a model of epileptiform bursts, LY367385 significantly suppressed the ongoing expression of prolonged bursts induced by a group I mGlu agonist, indicating a role for mGlu1 receptor activation in sustaining these bursts physiology.org.

Anti-Melanoma Effects

Aberrant expression of metabotropic glutamate receptor 1 (GRM1, also known as mGlu1) has been implicated in the development of melanoma aacrjournals.orgnih.gov. Ectopic expression of GRM1 has been detected in a subset of human melanoma cell lines and biopsies, suggesting its contribution to the disease aacrjournals.orgnih.gov. Human melanoma cells have been shown to release elevated levels of glutamate, which may contribute to an autocrine loop promoting tumor growth aacrjournals.orgnih.gov. LY367385, as a GRM1 antagonist, has been investigated for its anti-melanoma effects in preclinical settings.

Suppression of Melanoma Cell Proliferation

Treatment of GRM1-expressing human melanoma cells with GRM1 antagonists, including LY367385, has been shown to suppress cell proliferation in vitro aacrjournals.orgnih.govnih.gov. Studies using MTT cell proliferation assays have demonstrated that LY367385 can inhibit the growth of GRM1-positive human melanoma cells in a dose-dependent manner google.com. For example, treatment of C8161 cells with LY367385 resulted in suppressed growth google.com. However, it has been noted that higher concentrations of LY367385 may be required to inhibit the growth of GRM1-positive melanoma cells due to the constant release of glutamate by these cells google.com. The non-competitive GRM1 antagonist BAY36-7620 appeared to be more potent in suppressing melanoma cell growth than the competitive antagonist LY367385 nih.govmdpi.com.

Here is a table summarizing representative data on the effect of LY367385 on melanoma cell growth:

Cell LineLY367385 Concentration (µmol/L)Effect on Cell GrowthReference
C816110, 50, 100, 500Dose-dependent suppression google.com
GRM1-expressing human melanoma cell linesVariousSuppression aacrjournals.orgnih.govnih.gov

Influence on MAPK Signaling in Melanoma

The MAPK signaling pathway is known to play a critical role in human melanoma google.comaacrjournals.org. Research has shown that stimulation of GRM1 in human melanoma cells can lead to the activation of ERK1/2, a key component of the MAPK pathway aacrjournals.orgaacrjournals.orgresearchgate.net. Pretreatment of these cells with LY367385 has been demonstrated to abolish or decrease this agonist-induced ERK1/2 phosphorylation, indicating that LY367385 can inhibit GRM1-mediated MAPK signaling aacrjournals.orggoogle.comaacrjournals.orgresearchgate.net. A dose-dependent decrease in phosphorylated ERK levels was detected in melanoma cells treated with LY367385 aacrjournals.orggoogle.com. These findings suggest that the suppression of melanoma cell proliferation by LY367385 is likely, at least in part, due to the inhibition of MAPK signaling aacrjournals.orggoogle.com.

Autocrine Loop Involvement in Melanoma Progression

Evidence suggests the existence of an autocrine loop in GRM1-expressing melanoma cells, where the aberrant expression of GRM1 and the elevated release of glutamate by these cells promote tumor growth aacrjournals.orgnih.govmdpi.comunito.it. LY367385, by acting as a GRM1 antagonist and inhibiting extracellular glutamate release, can disrupt this autocrine signaling loop aacrjournals.orgnih.govgoogle.com. This disruption contributes to the observed suppression of melanoma cell proliferation aacrjournals.orgnih.gov. The concept of this autocrine loop highlights the importance of glutamate signaling in human melanoma and suggests that targeting this pathway, for instance with GRM1 antagonists like LY367385, could be a potential therapeutic strategy aacrjournals.orgnih.gov.

Role in Pain Modulation

Glutamatergic transmission, mediated by ionotropic and metabotropic glutamate receptors, plays a significant role in pain processing benthamopenarchives.comnews-medical.net. Activation of mGluRs along the pain neuraxis can have pro-nociceptive or anti-nociceptive effects depending on the subtype and location benthamopenarchives.com. Preclinical data suggest that mGlu1 antagonists, such as LY367385, might act as broad-spectrum analgesics benthamopenarchives.com.

Studies investigating the role of mGlu1 receptors in pain modulation have utilized LY367385. In the thalamus, a key area for processing sensory information including pain, mGlu1 receptors are present at high postsynaptic levels nih.gov. Iontophoretic application of LY367385 has been shown to reduce responses of thalamic neurons to noxious thermal stimulation, indicating its involvement in modulating nociceptive processing in this brain region nih.gov.

In models of inflammatory and neuropathic pain, peripheral administration of LY367385 has been reported to abolish hyperalgesia induced by certain agents and decrease nociceptive behaviors in pain tests nih.gov. However, other studies investigating the role of mGlu1 receptors in descending pain modulation pathways, such as the periaqueductal gray (PAG)-rostral ventromedial medulla (RVM) axis, have found LY367385 to be ineffective in preventing certain pain-related changes mdpi.com. This suggests that the involvement of mGlu1 receptors and the effects of LY367385 in pain modulation can vary depending on the specific pain model and the location within the nervous system being studied.

Here is a table summarizing representative data on the effect of LY367385 in pain modulation:

Study TypeModel/LocationEffect of LY367385Reference
In vivo (rats)Thalamus (noxious thermal stimulation)Reduced nociceptive responses nih.gov
In vivo (peripheral administration)Inflammatory/Neuropathic pain modelsAbolished hyperalgesia, decreased nociceptive behaviors nih.gov
In vivo (PAG microinjection)Descending pain modulation (cannabinoid-induced effects)Ineffective mdpi.com

Antinociceptive Effects in Various Pain Models

Preclinical studies have examined the antinociceptive properties of LY367385 in several pain models. Intraplantar injection of mGluR1 antagonists, including LY367385, has been shown to abolish DHPG- or capsaicin-induced thermal hyperalgesia and decrease nociceptive behaviors in the late phase of the formalin test. nih.gov In a spinal cord injury model, a single treatment with LY367385 attenuated the development of mechanical allodynia. mdpi.comresearchgate.net Conversely, this treatment also potentiated the development of thermal hyperalgesia in this model, suggesting complex or context-dependent effects on different pain modalities. researchgate.net Peripheral application of group I mGluR antagonists, such as LY367385, blocked mechanical allodynia induced by IL-1beta in the orofacial area of rats. researchgate.net

Involvement in Thalamic Nociceptive Processing

Research indicates that LY367385 plays a role in modulating nociceptive processing within the thalamus. Studies using extracellular recordings in rats have shown that iontophoretic application of LY367385, an mGluR1 receptor orthosteric antagonist, reduced responses of thalamic neurons to noxious thermal stimulation. nih.govucl.ac.ukresearchgate.net This reduction in nociceptive responses by LY367385 suggests that mGluR1 is involved in thalamic nociceptive processing and that antagonists targeting this receptor may possess analgesic properties. ucl.ac.ukucl.ac.uk The involvement of mGluR1 receptors in the thalamus may be related to the activity of descending cortico-thalamic afferents. nih.gov

Exploration in Affective Disorders

LY367385 has also been explored for its potential effects in models of affective disorders, particularly depression.

Antidepressant-like Effects in Behavioral Tests

In the forced swim test in rats, a behavioral test used to assess antidepressant-like effects, LY367385 administered alone or jointly with baclofen (B1667701) (a GABA(B) receptor agonist) reduced immobility time. researchgate.netnih.gov This reduction in immobility time is considered an indicator of antidepressant-like activity. nih.govunderstandinganimalresearch.org.uk

Here is a table summarizing the effect of LY367385 in the forced swim test:

TreatmentEffect on Immobility Time (Forced Swim Test)
LY367385 aloneReduced immobility time. researchgate.netnih.gov
LY367385 + BaclofenReduced immobility time. researchgate.netnih.gov
LY367385 in hypoxia-induced conditionsReduced immobility time. researchgate.netnih.gov

Influence on Locomotion in Hypoxia-Induced Conditions

Studies have also investigated the influence of LY367385 on locomotion, particularly in conditions of hypoxia. While LY367385 reduced immobility time in the forced swim test, it induced locomotion in rats subjected to hypoxia. researchgate.netnih.gov This suggests that LY367385 influences hypolocomotion induced by hypoxia. researchgate.netif-pan.krakow.pl

Impact on Synaptic plasticity

Research indicates that LY367385 impacts synaptic plasticity, specifically long-term potentiation (LTP) and long-term depression (LTD).

Impairment of Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

Studies in the hippocampal CA1 region of adult male rats in vitro have shown that LY367385, as an mGluR1 antagonist, impaired both the induction and late phases of both LTP and LTD when applied before high-frequency tetanization (HFT) or low-frequency stimulation (LFS), respectively. nih.gov Application of LY367385 after HFT or LFS had no significant effect on the profile of LTP. nih.gov This suggests that mGluR1 contributes to LTP processes by modulating the induction phase. nih.gov Preventing mGluR1 activation with LY367385 has been shown to block Hebbian MF-LTP. pnas.org Furthermore, Group 1 mGluR activation, which can be blocked by LY367385 and MPEP, is required for HFS-induced Z-LTD. biorxiv.org

Here is a table summarizing the effect of LY367385 on LTP and LTD in hippocampal CA1:

Synaptic Plasticity TypeLY367385 Application TimingEffect
LTPBefore HFTImpaired induction and late phases. nih.gov
LTPAfter HFTNo significant effect. nih.gov
LTDBefore LFSImpaired induction and late phases. nih.gov
LTDAfter LFSSignificantly impaired late phases. nih.gov

Modulation of NMDA Receptor Responses

Research into the interaction between metabotropic and ionotropic glutamate receptors, such as N-methyl-D-aspartate (NMDA) receptors, has revealed a complex modulatory relationship. Group I mGluRs, including mGlu1, can influence NMDA receptor function through various signaling pathways. LY367385, as a selective mGlu1a antagonist, has been utilized in studies to dissect the specific role of mGlu1a receptors in modulating NMDA receptor responses.

Studies have investigated the effect of LY367385 on NMDA-induced responses in different neuronal preparations. In the thalamus of rats, iontophoretic application of LY367385 was found to reduce responses to the group I mGluR agonists ACPD and DHPG, as well as responses to noxious stimuli, without significantly affecting responses to NMDA or AMPA. ucl.ac.uk This suggests that in this context, mGluR1 is involved in mediating responses to group I agonists and nociceptive stimuli, but its blockade by LY367385 does not directly inhibit NMDA receptor activity. ucl.ac.uk

Further research in neocortical interneurons has explored the influence of mGluR1 and mGluR5 on NMDA-induced gene expression. In dissociated interneuron cultures, LY367385 (at a concentration of 80 µM) was shown to diminish the increase in proenkephalin (PEnk) gene expression induced by NMDA by 54%. oup.com This effect was comparable to that observed with the mGluR5 antagonist MPEP (128 nM), which reduced NMDA-induced PEnk expression by 30%, and combined application did not result in a stronger effect. oup.com Conversely, when NMDA receptors were blocked, LY367385 plus MPEP strongly enhanced AMPA-induced PEnk gene expression. oup.com

In studies focusing on hypothalamic melanin-concentrating hormone neurons, the potentiation of electrically evoked NMDA receptor-mediated postsynaptic currents by the group I mGluR agonist DHPG was investigated. While the mGluR5 antagonist MPEP blocked this potentiating effect, the mGluR1 antagonist LY367385 (100 µM) had no effect on the DHPG-induced potentiation of NMDAR-EPSCs. jneurosci.org This indicates that in these neurons, the potentiation of NMDA receptor responses by group I mGluR activation is mediated primarily through mGluR5, not mGluR1. jneurosci.org

Data from studies examining the effects of LY367385 on NMDA receptor function can be summarized as follows:

Study ContextStimulus/ConditionLY367385 Effect on NMDA ResponseKey FindingSource
Rat Thalamus (in vivo)Iontophoretic NMDARelatively unaffectedLY367385 reduces mGluR1-mediated responses but not direct NMDA responses. ucl.ac.uk
Neocortical InterneuronsNMDA-induced PEnk expressionDiminished (54% reduction at 80 µM)LY367385 impacts NMDA-mediated gene expression. oup.com
Hypothalamic MCH NeuronsDHPG-potentiated NMDAR-EPSCNo effect (at 100 µM)Potentiation of NMDAR-EPSC by group I mGluRs is mediated by mGluR5, not mGluR1. jneurosci.org

These findings collectively suggest that LY367385, through its selective antagonism of mGlu1a receptors, can indirectly modulate NMDA receptor-related downstream effects, such as gene expression, in certain neuronal populations. However, it does not appear to directly block the NMDA receptor ion channel or consistently affect NMDA receptor-mediated currents across all brain regions studied. The specific nature of the modulation by LY367385 appears to be dependent on the neuronal type and the specific signaling pathways involved in the interaction between mGlu1a and NMDA receptors.

Methodological Considerations in Ly367385 Research

In Vitro Study Methodologies

In vitro studies utilizing various cell culture models and functional, electrophysiological, and biochemical assays have been instrumental in characterizing the effects of LY367385 at the cellular and molecular levels.

Cell Culture Models

A range of cell culture models has been used to investigate the effects of LY367385, allowing for controlled studies of its interactions with mGluR1a and downstream signaling pathways. These models include primary neuronal cultures and established cell lines.

Murine cortical cells have been utilized to assess the neuroprotective effects of LY367385 against excitotoxic insults, such as those induced by N-methyl-D-aspartate (NMDA) toxicity. nih.govnih.gov Mixed cultures of murine cortical cells have shown neuroprotection when exposed to NMDA and treated with LY367385. nih.govnih.gov

Human melanoma cell lines, particularly those expressing mGluR1, have been employed to study the role of this receptor in cancer cell proliferation and glutamate (B1630785) release. Studies using human melanoma cell lines, such as C8161, have investigated the inhibitory effects of LY367385 on cell growth and extracellular glutamate levels. aacrjournals.orggoogleapis.com

HEK (Human Embryonic Kidney) cells, often used as a control or for expressing specific receptors, have also been included in studies with LY367385. aacrjournals.orgbiorxiv.orggoogle.comresearchgate.net HEK293 cells expressing mGluR1a have been used to assess the potency and selectivity of LY367385 in blocking quisqualate-induced phosphoinositide hydrolysis. rndsystems.comcaymanchem.com HEK293 cells expressing mGluR1a or mGluR1b have been utilized to study the heterologous desensitization and internalization of these receptors, with LY367385 blocking carbachol-induced effects on mGluR1a. nih.gov

Neuroblastoma cell lines, such as SH-SY5Y, have been used in conjunction with LY367385 to investigate its involvement in specific signaling pathways, such as the regulation of the enzyme STEP (Striatal-enriched tyrosine phosphatase). researchgate.net

Other cell types and tissues studied include rat organotypic hippocampal cultures and retinal rod bipolar cells. nih.govnih.gov Organotypic hippocampal slices have been used to examine the neuroprotective effects of LY367385 against oxygen-glucose deprivation. nih.govnih.govmdpi.com Retinal dissections from rats have been used in experiments involving LY367385.

Functional Assays

Functional assays provide insights into the biological activity of LY367385 by measuring specific cellular responses mediated by mGluR1a.

Phosphoinositide hydrolysis is a key signaling pathway activated by Group I mGluRs, including mGluR1a. This assay is commonly used to determine the potency and selectivity of antagonists like LY367385. LY367385 has been shown to inhibit quisqualate-induced phosphoinositide hydrolysis with an IC50 value of 8.8 µM in cells expressing mGluR1a, demonstrating its selectivity over mGluR5a (IC50 > 100 µM). rndsystems.comhellobio.com In vivo studies in rats have also used DHPG-induced phosphoinositide hydrolysis in cerebellum and hippocampus to demonstrate the antagonist actions of LY367385. nih.gov

The MTT cell proliferation assay is used to measure cell metabolic activity as an indicator of cell growth and viability. This assay has been applied to human melanoma cell lines to evaluate the effect of LY367385 on their proliferation. aacrjournals.org Studies have shown that LY367385 can inhibit the growth of mGluR1-positive human melanoma cells, although higher concentrations may be required due to constant glutamate release by these cells. aacrjournals.orggoogleapis.com

Intracellular calcium concentration ([Ca2+]i) flux measurements are used to assess the mobilization of calcium within cells, a common downstream effect of Group I mGluR activation. Studies using CA1 hippocampal neurons have shown that LY367385 can suppress the increase in [Ca2+]i induced by the mGluR1/5 agonist DHPG. jneurosci.orgnih.govjneurosci.org This indicates that the DHPG-induced calcium increase in these neurons is mediated by mGluR1. jneurosci.orgjneurosci.org

Other functional assays include the measurement of glutamate release. Studies in human melanoma cell lines and HEK cells have examined the effect of LY367385 on the release of extracellular glutamate. aacrjournals.org LY367385 treatment of C8161 melanoma cells showed a dose-dependent inhibition of glutamate release, while having very little effect in HEK cells. aacrjournals.org

Electrophysiological Recordings

Electrophysiological techniques are crucial for understanding how LY367385 affects neuronal activity and synaptic transmission by measuring electrical currents and potentials.

Single unit in vivo extracellular recordings have been performed in the thalamus of rats to investigate the effects of LY367385 on neuronal responses to mGluR agonists and sensory stimuli. ucl.ac.ukucl.ac.uk These recordings showed that LY367385 reduced responses of thalamic neurons to ACPD and DHPG, suggesting involvement of mGluR1 in these responses. ucl.ac.ukucl.ac.uk

Patch-clamp techniques, including whole-cell patch-clamp, are widely used to record currents and potentials from individual neurons or cells. This method has been applied to various preparations, including rat hippocampal slices, rat brain slices containing the central nucleus of the amygdala, acutely dissociated dopamine (B1211576) neurons from the substantia nigra, and mouse cortical synaptosomes. nih.govmdpi.comjneurosci.orgnih.govjneurosci.orgscilit.comnih.govbiorxiv.orgphysiology.orgjneurosci.org Whole-cell patch-clamp recordings in CA1 pyramidal neurons demonstrated that LY367385 blocked DHPG-induced inward currents and depolarization. jneurosci.orgnih.govjneurosci.org Patch-clamp studies in rat brain slices have shown that LY367385 reversed the increase of excitatory transmission and the decrease of inhibitory transmission in an arthritis pain model. scilit.com Whole-cell patch recordings in dopamine neurons of the substantia nigra have shown that LY367385 partially inhibited glutamate-induced outward currents. nih.gov Patch-clamp has also been used to study spontaneous excitatory postsynaptic currents (sEPSCs) and spontaneous inhibitory postsynaptic currents (sIPSCs) in mouse prefrontal cortex parvalbumin interneurons, revealing sex-specific effects of LY367385 on excitatory drive. biorxiv.org

Studies focusing on inhibitory postsynaptic currents (IPSCs), which represent inhibitory synaptic transmission, have utilized LY367385. Electrophysiological recordings in rat hippocampal slices have shown that LY367385 increases the frequency and amplitude of sIPSCs in CA1 pyramidal cells. mdpi.com LY367385 has also been used to study bicuculline-sensitive inhibitory postsynaptic currents in cortico-striatal slices. nih.gov In rat brain slices, LY367385 reversed the decrease of inhibitory synaptic transmission observed in an arthritis pain model. scilit.com

Electrophysiological field recordings have also been used to study the effects of LY367385 on synchronous activity and epileptiform discharges in hippocampal slices. physiology.orgnih.gov

Biochemical Assays

Biochemical assays provide methods to study the molecular interactions and signaling pathways involving LY367385 and mGluR1a.

Western blot is a technique used to detect specific proteins in a sample. This assay has been used in studies involving LY367385 to examine protein expression levels. For example, Western blotting has been used to evaluate the protein expression level of mGlu1 mutants in HEK293 cells. biorxiv.orgresearchgate.net

Co-immunoprecipitation is a powerful technique used to identify protein-protein interactions. It involves using an antibody to precipitate a target protein and any proteins bound to it. benchsci.comthermofisher.com Co-immunoprecipitation studies have been used to investigate the association of GRK2 with mGluR1a in HEK293 cells, showing that LY367385 blocked the ability of carbachol (B1668302) to increase this association. nih.govutoronto.ca This technique is considered a standard assay for identifying physiologically relevant protein interactions. benchsci.com

Enzymatic activity assays measure the activity of specific enzymes. These assays can be used to investigate how LY367385 or mGluR1a activation affects enzyme function. For instance, a colorimetric assay using para-nitrophenyl (B135317) phosphate (B84403) has been used to evaluate the enzymatic activity of STEP in a neuroblastoma cell line, in studies where LY367385 was used to investigate the involvement of mGluR1. researchgate.net

Other biochemical approaches include microdialysis studies to measure neurotransmitter levels. Microdialysis experiments in freely moving rats and gerbils have shown that LY367385 can enhance GABA release in the corpus striatum and increase GABA extracellular levels in the hippocampus of gerbils subjected to global ischemia. nih.govmdpi.com Release studies using mouse cortical synaptosomes have also been performed to examine the effect of LY367385 on GABA and glutamate exocytosis. frontiersin.orgfrontiersin.org

In Vivo Animal Models

In vivo studies using animal models are essential for evaluating the effects of LY367385 in a complex biological system and its potential neuroprotective or modulatory roles.

Rodent Models

Rodent models, including rats, mice, and gerbils, are commonly used in neuroscience research due to their physiological similarities to humans and the availability of genetic tools.

Rats have been extensively used to study the effects of LY367385 in various contexts, including models of excitotoxicity, ischemia, pain, and experimental autoimmune encephalomyelitis (EAE). nih.govnih.govnih.govucl.ac.ukucl.ac.ukscilit.comphysiology.orgnih.govplos.orgtermedia.pl Studies in rats have shown that LY367385 is neuroprotective against NMDA toxicity when locally infused into the caudate nucleus. nih.govnih.gov In vivo electrophysiological recordings in the thalamus of rats have demonstrated that LY367385 reduces neuronal responses. ucl.ac.ukucl.ac.uk Rat hippocampal slices have been used to study the effects of LY367385 on long-term potentiation (LTP) and epileptiform activity. physiology.orgnih.gov Studies in rat models of arthritis pain have used patch-clamp recordings to show that LY367385 reverses changes in synaptic transmission in the amygdala. scilit.com Microdialysis studies in freely moving rats have investigated the effect of LY367385 on GABA release in the corpus striatum. nih.gov Studies in rat models of EAE have evaluated the effects of LY367385 on neurological deficits, glutamate transport, and gene expression related to myelin components. plos.orgtermedia.pl

Mice have also been utilized in LY367385 research, particularly in models of cerebral ischemia and studies involving specific cell types or genetic modifications. researchgate.netbiorxiv.orgfrontiersin.orgfrontiersin.orgtandfonline.compnas.org Studies using a photothrombosis-induced ischemia model in adult mice have shown that LY367385 can decrease brain infarct volume and alleviate neurodegeneration and apoptosis. tandfonline.com Transgenic mice expressing mGluR1 have been used to study the effect of LY367385 on tumor growth in melanoma research. pnas.org Mouse cortical synaptosomes have been used in release studies to investigate the influence of LY367385 on GABA and glutamate exocytosis. frontiersin.orgfrontiersin.org Patch-clamp electrophysiology in mouse prefrontal cortex has revealed sex-dependent effects of LY367385. biorxiv.org Mouse hippocampal slices have been used to evaluate the enzymatic activity of STEP in the presence of LY367385. researchgate.net

Gerbils have been used as a model for transient global ischemia to assess the neuroprotective activity of LY367385. nih.govnih.govmdpi.comnih.govunifi.it Studies in gerbils subjected to global ischemia have shown that transdialytic perfusion with LY367385 produced a dramatic reduction of post-ischemic CA1 pyramidal cell loss. mdpi.com Microdialysis experiments in gerbils have indicated that LY367385 increases GABA extracellular levels in the hippocampus during ischemia. mdpi.com

These rodent models, combined with the in vitro methodologies, provide a comprehensive approach to understanding the diverse effects of LY367385 on neuronal function and in disease models.

Here is a summary of some research findings involving LY367385 using the discussed methodologies:

MethodologyModel/TissueKey FindingSource
Functional Assay (PI Hydrolysis)Cells expressing mGluR1aInhibits quisqualate-induced PI hydrolysis with IC50 = 8.8 µM. rndsystems.comhellobio.com
Functional Assay ([Ca2+]i Flux)CA1 Hippocampal NeuronsSuppresses DHPG-induced increase in [Ca2+]i. jneurosci.orgnih.govjneurosci.org
Functional Assay (Glutamate Release)Human Melanoma Cell Line (C8161)Inhibits extracellular glutamate release in a dose-dependent manner. aacrjournals.org
Electrophysiology (Patch-clamp)Rat CA1 Pyramidal NeuronsBlocks DHPG-induced inward currents and depolarization. jneurosci.orgnih.govjneurosci.org Increases frequency and amplitude of sIPSCs. mdpi.com mdpi.comjneurosci.orgnih.govjneurosci.org
Electrophysiology (Patch-clamp)Rat Amygdala (CeLC)Reversed enhanced excitatory and decreased inhibitory transmission in arthritis pain model. scilit.com
Electrophysiology (Patch-clamp)Mouse PFC PV InterneuronsInhibited DHPG-induced enhancement of sEPSC frequency in male mice (sex-specific effect). biorxiv.org
Biochemical Assay (Microdialysis)Rat Corpus StriatumSubstantially enhanced GABA release. nih.gov
Biochemical Assay (Microdialysis)Gerbil Hippocampus (Ischemia)Increased GABA extracellular levels. mdpi.com
Biochemical Assay (Co-immunoprecipitation)HEK293 cells expressing mGluR1aBlocked carbachol-induced increase in the association of GRK2 with mGluR1a. nih.govutoronto.ca
In Vivo (Gerbil Global Ischemia)GerbilsReduced post-ischemic CA1 pyramidal cell loss. nih.govmdpi.com
In Vivo (Rat NMDA Toxicity)Rats (Caudate Nucleus Infusion)Neuroprotective against NMDA toxicity. nih.govnih.gov
In Vivo (Mouse Cerebral Ischemia)Mice (Photothrombosis Model)Decreased brain infarct volume and alleviated neurodegeneration/apoptosis. tandfonline.com
In Vivo (Rat Thalamus)RatsReduced responses of neurons to ACPD and DHPG in extracellular recordings. ucl.ac.ukucl.ac.uk

Administration Routes

The choice of administration route is a critical consideration in studies involving LY367385, influencing drug distribution and accessibility to target sites within the nervous system. Common routes include direct delivery to specific brain regions or systemic administration.

Intracerebroventricular (i.c.v.) Administration: This route involves injecting LY367385 directly into the cerebral ventricles, allowing for widespread distribution within the cerebrospinal fluid and access to various brain structures. Studies in DBA/2 mice and lethargic mice (lh/lh) have utilized i.c.v. administration to investigate the anticonvulsant effects of LY367385 against sound-induced seizures and spontaneous spike and wave discharges, respectively. glpbio.comglpbio.com

Intrastriatal Administration: Direct infusion of LY367385 into the striatum has been employed to study its localized effects, such as neuroprotection against NMDA toxicity and modulation of GABA release. nih.govif-pan.krakow.plnih.gov

Intranigral Administration: While not explicitly detailed for LY367385 in the provided context, intranigral administration is a route used in neuroscience research to target the substantia nigra, a brain region involved in motor control and implicated in conditions like Parkinson's disease, where mGluRs play a role. if-pan.krakow.pl

Intraperitoneal (i.p.) Administration: Systemic administration via i.p. injection allows for broader distribution of LY367385 throughout the body, including entry into the brain, although its ability to cross the blood-brain barrier can be a factor influencing effective brain concentrations. google.comresearchgate.net

Iontophoretic Application: This technique involves using a small electrical current to eject charged drug molecules from a micropipette onto target neurons, allowing for precise and localized drug application during electrophysiological recordings. Iontophoresis has been used to apply LY367385 to thalamic neurons to study its effects on excitatory responses. ucl.ac.uk

Behavioral Assays

Behavioral assays are crucial for assessing the functional consequences of mGluR1a blockade by LY367385 in animal models. These tests evaluate changes in motor activity, emotional state, and susceptibility to seizures.

Forced Swim Test (FST): The FST is a commonly used assay to evaluate antidepressant-like activity in rodents. It measures the duration of immobility when an animal is placed in an inescapable cylinder of water, with reduced immobility time often interpreted as an antidepressant-like effect. LY367385 has been shown to reduce immobility time in the FST in rats. researchgate.netnih.govnih.gov

Motor Activity: Assessment of general motor activity is often conducted alongside other behavioral tests to determine if observed effects are due to changes in locomotion rather than the specific behavior being tested. Studies have reported that LY367385 did not affect rearing, grooming, or locomotor activity in rats in certain experimental paradigms. nih.gov

Dystonic Posturing: Dystonic posturing, characterized by involuntary muscle contractions leading to abnormal postures, can be evaluated in animal models of movement disorders. While not specifically detailed for LY367385 in the provided search results, it is a relevant behavioral assay in research involving basal ganglia circuits and mGluRs.

Sound-Induced Seizures: This assay is used in genetically epilepsy-prone rodents, such as DBA/2 mice and genetically epilepsy prone rats (GEPRs), to assess the anticonvulsant properties of compounds. LY367385 has demonstrated the ability to suppress sound-induced clonic seizures in these models. glpbio.comglpbio.com

Neuroimaging and Histological Techniques

Neuroimaging and histological techniques provide insights into the structural and functional changes in the brain following treatment with LY367385.

Electroencephalogram (EEG): EEG recordings measure electrical activity in the brain and are used to detect abnormal patterns, such as spike and wave discharges characteristic of certain seizure types. LY367385 has been shown to reduce the incidence of spontaneous spike and wave discharges in lethargic mice as measured by EEG. glpbio.comglpbio.com

FJB Staining (Fluoro-Jade B staining): FJB staining is a fluorescent staining method used to identify degenerating neurons. This technique can be employed to assess the neuroprotective effects of LY367385 in models of excitotoxicity or brain injury.

TUNEL Staining (Terminal deoxynucleotidyl transferase dUTP nick end labeling): TUNEL staining is a technique used to detect DNA fragmentation, a hallmark of apoptosis (programmed cell death). This method can be used to evaluate the anti-apoptotic effects of LY367385 in conditions involving neuronal death. researchgate.net

Microdialysis Studies

Microdialysis is a technique used to measure the concentrations of neurotransmitters and other substances in the extracellular fluid of the brain in vivo. Microdialysis studies involving LY367385 have been instrumental in understanding its effects on neurotransmitter release.

In vivo microdialysis studies have shown that LY367385 can substantially enhance GABA release in the corpus striatum of freely moving animals. nih.govnih.govresearchgate.netuni-regensburg.de This finding supports a role for mGluR1 receptors in modulating GABAergic transmission.

Considerations for Selectivity and Specificity in Experimental Design

Ensuring the selectivity and specificity of LY367385's actions is paramount in experimental design to accurately attribute observed effects to mGluR1a blockade.

Dose-Response Relationships and Concentration Effects

Characterizing the dose-response relationship of LY367385 is essential for determining effective concentrations and understanding the potency of its effects.

Studies have investigated the effects of LY367385 across a range of concentrations to establish dose-dependent effects in various paradigms, including the impairment of long-term potentiation (LTP) expression and the inhibition of quisqualate-induced phosphoinositide hydrolysis. glpbio.comnih.govrndsystems.comresearchgate.net

LY367385 has been shown to attenuate neuronal degeneration in a concentration-dependent manner in models of NMDA toxicity. glpbio.com

In Jurkat cells, LY367385 antagonized DHPG-induced Ca2+ responses in a concentration-dependent manner, with an IC50 value of 43.51 µM. researchgate.net

Comparison with Other Receptor Modulators and Control Compounds

Comparing the effects of LY367385 with other receptor modulators and control compounds helps to confirm its selectivity for mGluR1a and differentiate its actions from those mediated by other receptor subtypes or non-specific effects.

LY367385 is often compared with other selective mGluR antagonists, such as MPEP (a selective mGluR5 antagonist) and CPCCOEt (another mGluR1 antagonist), to highlight the specific contribution of mGluR1 blockade to observed outcomes. nih.govnih.govgoogle.comresearchgate.netuni-regensburg.dephysiology.orgmdpi.comaacrjournals.orgnih.gov

Studies have compared the neuroprotective activity of LY367385 with LY367366, a broader spectrum antagonist with affinity for both mGluR1a and mGluR5 receptors, to emphasize the role of selective mGluR1a antagonism. glpbio.comnih.govrndsystems.com

Comparison with control compounds, such as vehicle or inactive structural analogs, is standard practice to rule out non-specific effects of the drug formulation or administration procedure.

Studies have also compared LY367385's effects to those of mGluR agonists (e.g., DHPG, quisqualate) to demonstrate its antagonistic action. glpbio.comglpbio.comucl.ac.ukrndsystems.comphysiology.orgnih.govnih.gov

Comparisons with antagonists of other receptor types, such as GABA receptor antagonists, have been used to investigate the mechanisms underlying LY367385's effects, particularly its influence on GABAergic transmission. nih.govnih.govresearchgate.net

Solubility and Preparation of Stock Solutions for Research Use

The solubility of LY367385 is a key factor in its application in various research assays, such as in vitro studies on cell lines or tissue slices. Solubility can vary depending on the solvent used and the specific form of the compound (free base or salt).

Research indicates that LY367385 (free base) is soluble in organic solvents like DMSO. It is also reported to be soluble in water at a concentration of 20 mg/ml. caymanchem.com Another source indicates solubility in 1 eq. NaOH to 100 mM with gentle warming. For the hydrochloride salt of LY367385, solubility in water is reported as 12.5 mg/mL (equivalent to 50.88 mM) with the need for sonication. medchemexpress.com It is also soluble in DMSO. medchemexpress.commedkoo.commedkoo.comglpbio.com

The preparation of stock solutions of LY367385 for research use typically involves dissolving the solid compound in an appropriate solvent at a high concentration, which can then be diluted to the desired working concentrations for experiments. The molecular weight of LY367385 (free base) is 209.2 g/mol . hellobio.com The molecular weight of LY367385 hydrochloride is 245.66 g/mol . medkoo.com It is important to use the batch-specific molecular weight provided on the certificate of analysis when preparing stock solutions, as variations can occur due to factors like hydration. medkoo.commedkoo.com

For preparing stock solutions of LY367385 (free base), dissolving in an equimolar amount of NaOH as a concentrated stock solution before diluting in appropriate buffer like ACSF has been reported for use in studies with rat hippocampal slices. nih.govnih.gov In other research, stock solutions of LY367385 (free base) were prepared in DMSO. nih.gov

When preparing stock solutions, particularly in DMSO, it is recommended to use freshly opened DMSO to avoid moisture absorption. targetmol.com Warming and sonication can facilitate dissolution. medkoo.commedkoo.comtargetmol.com Stock solutions are typically stored at low temperatures, such as -20°C or -80°C, for long-term storage, while storage at 0-4°C may be suitable for shorter periods. medchemexpress.commedkoo.commedkoo.commedchemexpress.com Aliquoting the stock solution before storage can help prevent degradation from repeated freeze-thaw cycles. medchemexpress.com

For in vitro experiments, if water is used as the stock solution solvent, it is recommended to filter and sterilize the diluted working solution with a 0.22 μm filter before use. medchemexpress.com When diluting DMSO stock solutions for cell-based experiments, it is suggested to first dilute the inhibitor with DMSO to create a gradient and then add the diluted inhibitor to the buffer or cell culture medium to avoid precipitation. targetmol.com Preheating the stock solution and culture medium to 37°C before dilution can also help prevent precipitation. targetmol.com

The following tables provide examples of solubility data and calculations for preparing stock solutions based on a molecular weight of 209.2 g/mol for LY367385 (free base) and 245.66 g/mol for LY367385 hydrochloride.

Solubility Data for LY367385 (Free Base)

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
0.1M NaOH10.4650With gentle warming and sonication.
Water20~95.6 caymanchem.com
DMSOSolubleSoluble medkoo.com
1.1 eq. NaOHSoluble100

Solubility Data for LY367385 Hydrochloride

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water12.550.88Need ultrasonic. medchemexpress.com
DMSOSolubleSoluble medchemexpress.commedkoo.commedkoo.comglpbio.com

Example Calculations for Preparing LY367385 (Free Base) Stock Solutions (MW = 209.2 g/mol )

Concentration (mM)Volume for 1 mg (mL)Volume for 5 mg (mL)Volume for 10 mg (mL)
0.59.5647.895.6
2.51.919.5619.12
50.964.789.56
250.190.961.91
14.780123.900647.8011
50.95604.78019.5602
100.47802.39014.7801

Note: These values are based on the molecular weight of 209.2 g/mol and are for guidance. Always use the batch-specific molecular weight.

Example Calculations for Preparing LY367385 Hydrochloride Stock Solutions (MW = 245.66 g/mol )

Concentration (mM)Volume for 1 mg (mL)Volume for 5 mg (mL)Volume for 10 mg (mL)
14.070720.353340.7067
50.81414.07078.1413
100.40712.03534.0707

Note: These values are based on the molecular weight of 245.66 g/mol and are for guidance. Always use the batch-specific molecular weight.

Future Directions in Ly367385 Research

Further Elucidation of Specific Signaling Pathways and Downstream Effectors

Future research on LY367385 is poised to further dissect the intricate signaling pathways and downstream effectors modulated by mGluR1a antagonism. LY367385 has been shown to block quisqualate-induced phosphoinositide hydrolysis, a key signaling cascade initiated by group I mGluRs like mGluR1a. glpbio.com Group I mGluRs are known to couple predominantly to Gq/11 proteins, leading to the activation of phospholipase Cβ (PLCβ) and the subsequent hydrolysis of phosphoinositides into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This process triggers intracellular calcium mobilization and activation of protein kinase C (PKC). nih.govannualreviews.org

Beyond this canonical pathway, group I mGluRs can also influence other effectors, including phospholipase D, ion channels, c-Jun N-terminal kinase (JNK), the mitogen-activated protein kinase/extracellular receptor kinase (MAPK/ERK) pathway, and the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.govannualreviews.orgijbs.com Studies using LY367385 have demonstrated its ability to inhibit ERK activation and IP3 accumulation in certain cell types, such as human melanoma cells expressing mGluR1. ijbs.comaacrjournals.org Further research is needed to fully map the spectrum of downstream targets affected by LY367385-mediated mGluR1a blockade in different neuronal and non-neuronal cell types.

Emerging evidence also suggests potential interactions between mGluR1a signaling and other systems. For instance, LY367385 has been observed to affect intracellular Ca2+ flux in hypothalamic astrocytes, suggesting a role for mGluR1a in astroglial signaling. researchgate.net Additionally, some effects of group I mGluRs in the central nervous system may be indirectly mediated through functional interactions with the endocannabinoid system. mdpi.com Future studies could investigate how LY367385 influences endocannabinoid synthesis or signaling pathways, providing a more comprehensive understanding of its cellular actions.

A summary of key signaling components potentially influenced by mGluR1a and, consequently, LY367385 antagonism is presented in the table below:

Signaling ComponentGeneral mGluR1a Coupling/EffectRelevance to LY367385 Research
Gq/11 ProteinsPrimary coupling for Group I mGluRsLY367385, as an antagonist, would inhibit Gq/11 activation downstream of mGluR1a.
Phospholipase Cβ (PLCβ)Activated by Gq/11, hydrolyzes phosphoinositidesLY367385 blocks quisqualate-induced phosphoinositide hydrolysis. glpbio.com
IP3 and DAGSecond messengers produced by PLCβLY367385 can inhibit IP3 accumulation. ijbs.comaacrjournals.org
Intracellular CalciumMobilized by IP3LY367385 affects Ca2+ flux in astrocytes. researchgate.net
Protein Kinase C (PKC)Activated by DAG and calciumPotential downstream target influenced by LY367385 via PLCβ pathway inhibition.
MAPK/ERK PathwayCan be activated downstream of mGluR1LY367385 inhibits ERK activation in some contexts. ijbs.comaacrjournals.org
Endocannabinoid SystemPotential functional interaction with Group I mGluRsLY367385's effects might involve modulation of endocannabinoid signaling. mdpi.com
Astrocytic SignalingmGluR1a expressed in astrocytesLY367385 affects astrocytic Ca2+ flux. researchgate.net

Investigation of Potential Polypharmacology and Off-Target Effects

While LY367385 is characterized as a selective mGluR1a antagonist with significantly lower activity at mGluR5a and negligible effects on group II and III receptors, the investigation of potential polypharmacology and off-target effects remains a critical area for future research. glpbio.comrndsystems.com Polypharmacology, the interaction of a drug molecule with multiple targets, can lead to both desired synergistic effects and undesired side effects. nih.govscienceopen.com

Although LY367385 exhibits selectivity for mGluR1a, studies using related compounds highlight the importance of assessing activity across the entire mGluR family and potentially other G protein-coupled receptors (GPCRs) or ion channels, especially at higher concentrations. For example, the compound LY367366, which also antagonizes mGluR1a and mGluR5, was noted to interact with other subtypes at higher concentrations. glpbio.com

Exploration of Novel Therapeutic Applications Beyond Established Areas

Preclinical research has explored the potential of LY367385 in several areas, including neuroprotection against excitotoxicity and ischemia, anticonvulsant activity in epilepsy models, and its role in addiction and melanoma. glpbio.comijbs.comaacrjournals.orgnih.govnih.govnih.govnih.gov Future research can explore novel therapeutic applications by leveraging the understanding of mGluR1a signaling in other physiological and pathological contexts.

Given the widespread distribution of mGluR1a in the central nervous system and its involvement in various aspects of neuronal function and plasticity, LY367385 could be investigated for its potential in other neurological or psychiatric disorders where glutamatergic dysfunction is implicated. For instance, exploring its effects in models of chronic pain, anxiety disorders (beyond the general mGluR context), or specific forms of neuroinflammation could reveal new therapeutic avenues.

Furthermore, considering the expression of mGluR1a in non-neuronal cells like astrocytes and its potential interaction with systems such as the endocannabinoid system, future research could explore the utility of LY367385 in conditions involving glial activation or dysregulation of neuromodulatory systems. researchgate.netmdpi.com The role of mGluR1a in peripheral tissues is less characterized, and investigating its expression and function in such areas could uncover entirely novel therapeutic targets for LY367385.

Combinatorial Approaches with Other Pharmacological Agents

Combinatorial approaches, involving the use of LY367385 in conjunction with other pharmacological agents, represent a promising direction for future research. Preclinical studies have already utilized LY367385 in combination with antagonists targeting other mGluR subtypes, such as the mGluR5 antagonist MPEP, to investigate synergistic effects on synaptic plasticity, gene expression, and protein phosphorylation. pnas.orgjneurosci.orgoup.com These studies suggest that simultaneously modulating multiple components of the glutamatergic system can yield distinct or enhanced outcomes compared to targeting a single receptor subtype.

Future research could explore rational combinations of LY367385 with drugs targeting other neurotransmitter systems known to interact with glutamatergic signaling, such as cholinergic or endocannabinoid systems. mdpi.comresearchgate.net For example, given the observed interaction between metabotropic acetylcholine (B1216132) receptors and group I mGluRs in modulating neuronal excitability, combining LY367385 with muscarinic receptor modulators could be investigated for therapeutic benefit in conditions involving altered neuronal network activity. researchgate.net

Exploring combinations could also be particularly relevant in complex diseases where multiple pathways are dysregulated. While a study on status epilepticus found LY367385 ineffective alone, it highlighted the potential of multi-drug regimens targeting different mechanisms. nih.gov Future research should systematically evaluate the efficacy and potential interactions of LY367385 in combination with existing therapies or novel agents in relevant disease models.

Translational Research and Progression Towards Clinical Studies

Translational research, the process of converting basic scientific discoveries into clinical applications, is a crucial step in the development of new therapies. leicabiosystems.comparisbraininstitute.org While LY367385 has been a valuable tool in preclinical research to understand mGluR1a function, available information indicates that no clinical studies have been conducted with this specific compound. glpbio.com

Progression towards clinical studies for any compound involves rigorous preclinical validation, assessment of pharmacokinetics and pharmacodynamics, and comprehensive safety evaluations. The "valley of death" in translational research highlights the significant challenges in bridging the gap between promising preclinical findings and successful clinical trials, including financial, regulatory, and logistical hurdles. parisbraininstitute.org

Future translational research involving insights gained from LY367385 studies would likely focus on developing novel compounds that selectively target mGluR1a or related pathways with improved pharmacological properties suitable for human use. The knowledge generated from studies using LY367385 regarding the specific roles of mGluR1a in various physiological and pathological processes provides a foundation for identifying potential therapeutic targets and designing future clinical investigations. While LY367385 itself may not progress to the clinic, the wealth of information derived from its use in research is invaluable for the broader effort to develop mGluR-targeted therapies. The success of other mGluR modulators in clinical trials for conditions like schizophrenia and anxiety underscores the potential of this receptor family as a valid therapeutic target. nih.gov

Q & A

Q. What experimental methods validate the selectivity of LY367385 for mGluR1a over mGluR5a?

LY367385's selectivity is determined using quisqualate-induced phosphoinositide (PI) hydrolysis assays. Its IC₅₀ for mGluR1a inhibition is 8.8 µM, while for mGluR5a, it exceeds 100 µM . Competitive binding assays and comparative functional studies (e.g., Ca²⁺ imaging in mGluR1a- vs. mGluR5a-expressing cells) further confirm selectivity. Always include mGluR5a-positive controls (e.g., MPEP) to rule off-target effects.

Q. How does LY367385 modulate neuronal excitability in hippocampal CA1 pyramidal cells?

LY367385 blocks mGluR1a-mediated depolarization and intracellular Ca²⁺ increases in CA1 neurons. It suppresses DHPG-induced increases in spontaneous inhibitory postsynaptic current (sIPSC) frequency by inhibiting mGluR1a on interneurons, indirectly reducing pyramidal cell excitation. Use whole-cell patch-clamp recordings with 100–300 µM LY367385 to isolate mGluR1a effects .

Q. What standard assays assess LY367385's neuroprotective effects in vitro?

  • LDH leakage assays in cortical neurons exposed to oxygen-glucose deprivation (OGD) or glutamate (0.1 mM): LY367385 (50 µM) reduces LDH release, indicating neuroprotection .
  • Immunofluorescence staining for mGluR1α expression post-treatment validates target engagement.
  • Morphological analysis (e.g., neurite integrity) under phase-contrast microscopy complements biochemical assays .

Advanced Research Questions

Q. How do experimental protocols influence LY367385's effects on synaptic plasticity?

LY367385 exhibits protocol-dependent modulation of long-term potentiation (LTP):

  • High-frequency stimulation (HFS) : LY367385 (8–16 nmol intracerebroventricular) dose-dependently impairs LTP induction in the dentate gyrus, suggesting mGluR1-NMDA receptor crosstalk .
  • Theta-burst stimulation (TBS) : Prevents TBS-induced metaplasticity in CA1 when applied at 300 µM, blocking mGluR1a-driven priming . Methodological tip : Use distinct induction protocols (HFS vs. TBS) and antagonist pre-incubation times (15–30 min) to isolate mGluR1a-specific plasticity mechanisms .

Q. How to reconcile contradictory findings on LY367385's role in nociceptive modulation?

In monoarthritic rat models, LY367385 alone does not alter paw withdrawal latency (PWL) but synergizes with glutamate (GLU) to induce pronociceptive effects . This paradox arises from:

  • Receptor crosstalk : mGluR1a antagonism may unmask compensatory pathways (e.g., mGluR5 or NMDA).
  • Disease-state specificity : Arthritic models show altered mGluR1a expression in the medial prefrontal cortex. Experimental design : Co-administer LY367385 with mGluR5 antagonists (e.g., MPEP) and use within-subject controls to dissect interactions .

Q. What methodological considerations apply when studying LY367385 in neuroinflammatory models?

  • Dose optimization : In methamphetamine-induced neuroinflammation, LY367385 reduces ROS levels at concentrations validated via PubMed systematic reviews (e.g., 50–100 µM in vitro) .
  • Cellular specificity : Combine with astrocyte/microglia markers (e.g., GFAP, Iba1) to distinguish direct mGluR1a effects on glia versus neurons.
  • Timing : Administer LY367385 pre- or post-neuroinflammatory insult to assess prophylactic vs. therapeutic potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.